

Pharmacological Profile of Fenpiverinium Bromide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fenpiverinium*

Cat. No.: *B1207433*

[Get Quote](#)

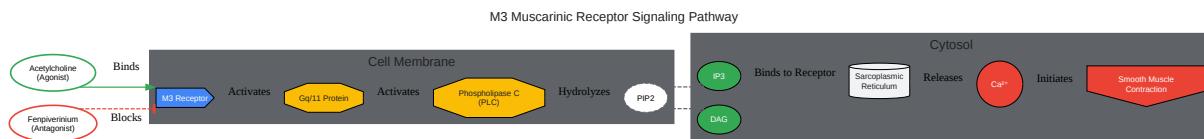
For Researchers, Scientists, and Drug Development Professionals

Introduction

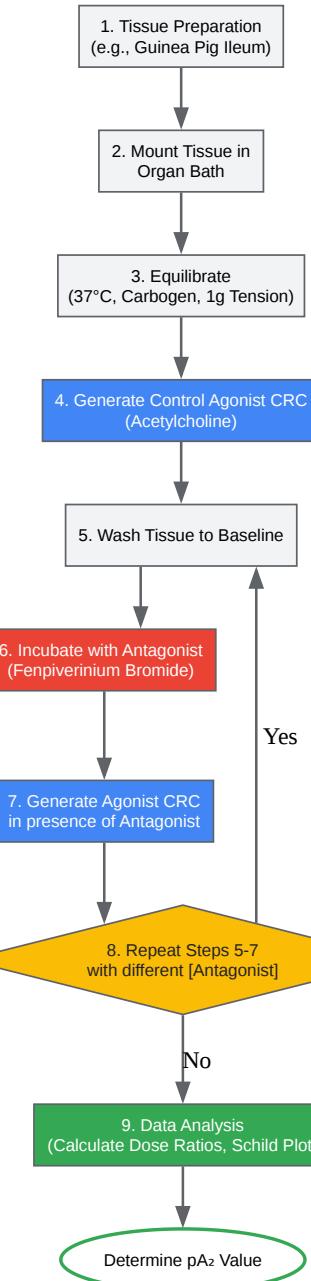
Fenpiverinium bromide is a synthetic quaternary ammonium compound recognized for its potent anticholinergic and antispasmodic properties.^{[1][2]} Structurally, its quaternary nitrogen imparts a permanent positive charge, which limits its ability to cross the blood-brain barrier, thereby minimizing central nervous system side effects.^[3] Its primary clinical application lies in the treatment of smooth muscle spasms and associated pain, particularly in the gastrointestinal, biliary, and urinary tracts.^{[2][4]} **Fenpiverinium** bromide is often formulated in combination with other agents, such as the musculotropic spasmolytic pitofenone and non-steroidal anti-inflammatory drugs (NSAIDs) like metamizole, to achieve a synergistic therapeutic effect.^[5] This guide provides a detailed overview of the pharmacological profile of **Fenpiverinium** bromide, focusing on its mechanism of action, pharmacodynamics, and pharmacokinetics, supported by detailed experimental protocols and data presented for scientific evaluation.

Physicochemical Properties

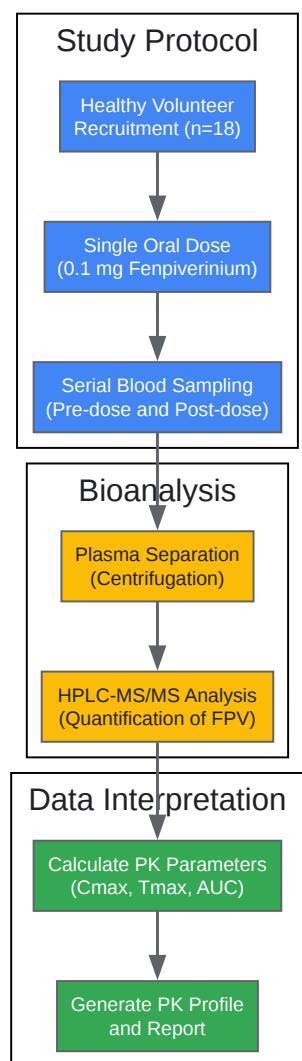
A clear understanding of the physicochemical characteristics of a compound is fundamental to its pharmacological assessment.


Property	Value	Reference
CAS Number	125-60-0	[3]
Molecular Formula	C ₂₂ H ₂₉ BrN ₂ O	[3]
Molecular Weight	417.4 g/mol	[3]
IUPAC Name	4-(1-methylpiperidin-1-ium-1-yl)-2,2-diphenylbutanamide bromide	N/A
Appearance	White to Off-White Solid	[1]
Solubility	Slightly soluble in Methanol and Water (heated)	[1]
Storage Temperature	2-8°C	[1]

Mechanism of Action


Fenpiverinium bromide exerts its effects primarily as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[4] It shows a particular preference for the M3 receptor subtype, which is densely expressed on smooth muscle cells and is the primary mediator of cholinergic-induced smooth muscle contraction.[4][6]

The binding of the endogenous agonist, acetylcholine (ACh), to the M3 receptor activates a Gq/11 G-protein-coupled signaling cascade.[7] This activation stimulates the enzyme phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[1][8] IP₃ binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).[8] The resulting increase in cytosolic Ca²⁺ concentration leads to the activation of calmodulin and myosin light-chain kinase, culminating in smooth muscle contraction.[9]


By competitively blocking the binding of ACh to the M3 receptor, **Fenpiverinium** bromide inhibits this entire downstream signaling pathway.[3] This antagonism prevents the rise in intracellular Ca²⁺ and subsequent muscle contraction, leading to smooth muscle relaxation and spasmolysis.[3]

Isolated Organ Bath Experimental Workflow

Clinical Pharmacokinetic Study Workflow

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. macsenlab.com [macsenlab.com]
- 3. benchchem.com [benchchem.com]
- 4. rxhive.zynapte.com [rxhive.zynapte.com]
- 5. Fenpiverinium - Wikipedia [en.wikipedia.org]
- 6. Muscarinic Receptors and Their Antagonists in COPD: Anti-Inflammatory and Antiremodeling Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. M3 Muscarinic Acetylcholine Receptor-Mediated Signaling is Regulated by Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Muscarinic receptor signaling in the pathophysiology of asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Pharmacological Profile of Fenpiverinium Bromide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1207433#pharmacological-profile-of-fenpiverinium-bromide>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com